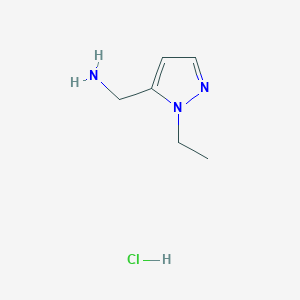

(1-Ethyl-1H-pyrazol-5-yl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Ethyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12ClN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:

Formation of 1-Ethyl-1H-pyrazole: This can be achieved by reacting ethylhydrazine with 1,3-diketones under acidic conditions.

Introduction of Methanamine Group: The 1-ethyl-1H-pyrazole is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Ethyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to (1-Ethyl-1H-pyrazol-5-yl)methanamine hydrochloride possess significant antifungal and antibacterial activities. The presence of halogen substituents enhances these effects, making them promising candidates for developing new antibiotics .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Pyrazole derivatives are known to inhibit key cancer-related enzymes and pathways:

- Mechanism of Action: Compounds like this compound can induce cell cycle arrest in cancer cell lines, particularly those resistant to conventional therapies. They often target specific proteins involved in tumor growth and survival, such as BRAF(V600E) and EGFR .

| Compound | Activity | Target |

|---|---|---|

| This compound | Anticancer | BRAF(V600E), EGFR |

| 1-thiocarbamoyl pyrazoles | Cytotoxicity | MCF7, MDA-MB231 |

| Doxorubicin combination | Synergistic effect | Breast cancer cells |

In case studies involving breast cancer cell lines MCF7 and MDA-MB231, this compound showed enhanced cytotoxicity when combined with doxorubicin, suggesting therapeutic advantages in combination therapies .

Use in Materials Science

This compound is utilized in the development of mesoporous materials and as a ligand in metal coordination chemistry. Its ability to form stable complexes with various metals makes it valuable in catalysis and materials synthesis .

Agrochemical Development

The compound serves as an intermediate in the synthesis of agrochemicals, where its biological activity can be harnessed to develop pesticides or herbicides that are more effective against specific pests while being less harmful to beneficial organisms.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Research:

- Cancer Treatment:

- Material Science Applications:

Wirkmechanismus

The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

- (4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride

- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness

(1-Ethyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to its specific ethyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Biologische Aktivität

(1-Ethyl-1H-pyrazol-5-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H10N3⋅HCl and a molecular weight of approximately 157.62 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, thereby potentially aiding in diabetes management.

- Cell Signaling Modulation : It influences pathways such as NF-κB, which is crucial for inflammatory responses and immune system regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies suggest that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research shows promise in anticancer applications, particularly through the induction of apoptosis in cancer cells.

Research Findings and Case Studies

A review of recent studies highlights the biological activities and therapeutic potential of this compound.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound demonstrated significant cytotoxic effects against breast cancer cells. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Reactive oxygen species generation |

Eigenschaften

IUPAC Name |

(2-ethylpyrazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-2-9-6(5-7)3-4-8-9;/h3-4H,2,5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHNZRJKAPXHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.